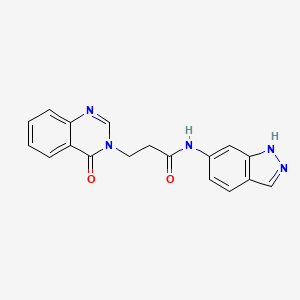![molecular formula C22H24N2O2 B3009615 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850899-95-5](/img/structure/B3009615.png)
7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of a chromen-2-one core structure substituted with dimethyl groups at positions 7 and 8, and a phenylpiperazinylmethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the dimethyl groups: The dimethyl groups at positions 7 and 8 can be introduced via Friedel-Crafts alkylation using appropriate alkylating agents.
Attachment of the phenylpiperazinylmethyl group: This step involves the nucleophilic substitution reaction between the chromen-2-one intermediate and 4-phenylpiperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.
Biology: It is used in research to understand its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new drugs and chemical probes.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The phenylpiperazinylmethyl group is known to enhance binding affinity to certain receptors, leading to modulation of their activity. This can result in various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar structure with different substituents.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pharmacophore with a different core structure.
Uniqueness
7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the phenylpiperazinylmethyl group contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-8-9-20-18(14-21(25)26-22(20)17(16)2)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZFXZMEJSPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
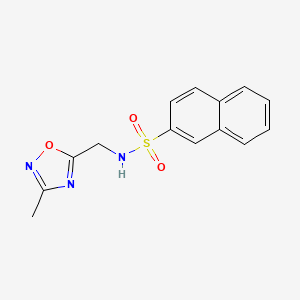
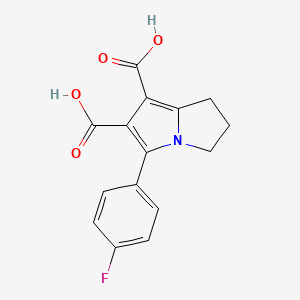
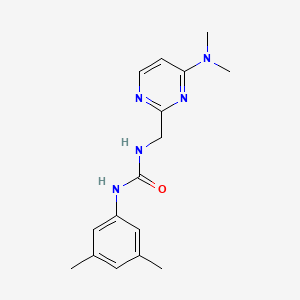
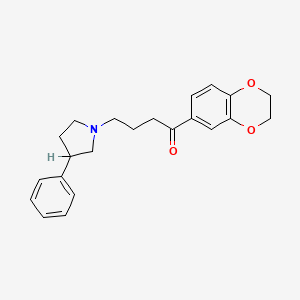
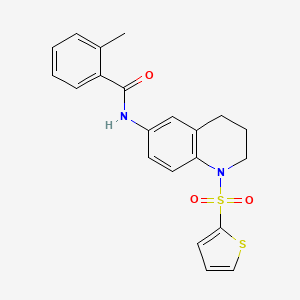
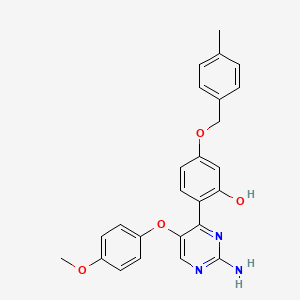
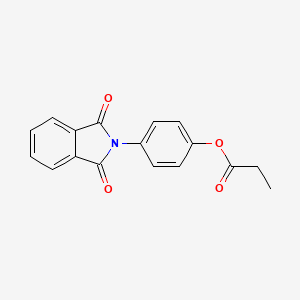
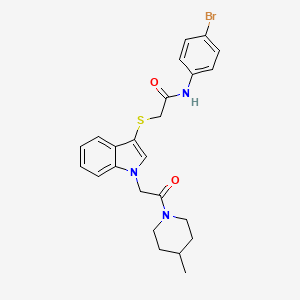
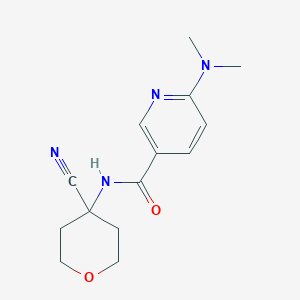
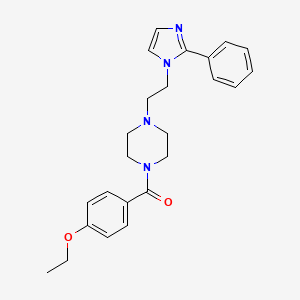
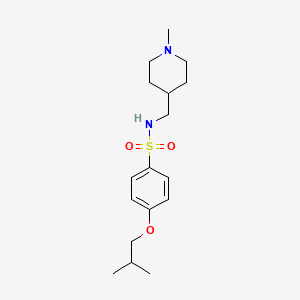
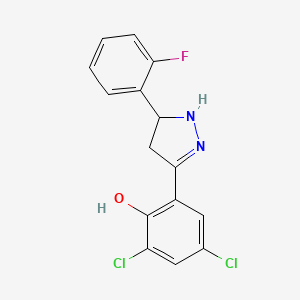
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide](/img/structure/B3009554.png)
